N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine
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Overview
Description
N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with benzyl, dimethyl, and phenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2,6-dimethyl-4-phenylpyrimidine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-throughput screening and optimization techniques ensures consistent quality and cost-effectiveness in production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-one, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can affect various cellular pathways, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1-phenylmethanamine: Shares structural similarities but lacks the pyrimidine ring, resulting in different chemical properties and applications.
N-benzyl-benzoylhydroxamic acid: Another benzyl-substituted compound with distinct biological activities, particularly as an enzyme inhibitor.
Uniqueness
N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine stands out due to its unique combination of benzyl, dimethyl, and phenyl groups on a pyrimidine ring. This structure imparts specific reactivity and biological activity, making it a valuable compound for diverse research applications .
Properties
IUPAC Name |
N-benzyl-N,6-dimethyl-2-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-15-13-18(22(2)14-16-9-5-3-6-10-16)21-19(20-15)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQUKSFPPRUDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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